Diethoxymethyl(3-morpholinopropyl)silane
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Overview
Description
Diethoxymethyl(3-morpholinopropyl)silane is an organosilicon compound that features a silicon atom bonded to a diethoxymethyl group and a 3-morpholinopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethoxymethyl(3-morpholinopropyl)silane typically involves the reaction of diethoxymethylsilane with 3-chloropropylmorpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Diethoxymethyl(3-morpholinopropyl)silane undergoes various types of chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
Diethoxymethyl(3-morpholinopropyl)silane has several applications in scientific research:
Materials Science: Used as a precursor for the synthesis of silicon-based materials, including coatings and adhesives.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of specialty chemicals and as a coupling agent in various industrial processes.
Mechanism of Action
The mechanism of action of Diethoxymethyl(3-morpholinopropyl)silane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The silicon atom in the compound can interact with various substrates, leading to the formation of covalent bonds. This property is exploited in applications such as surface modification and the synthesis of silicon-based materials.
Comparison with Similar Compounds
Similar Compounds
- Methyldiethoxysilane
- Triethoxysilane
- Dimethoxydimethylsilane
Uniqueness
Diethoxymethyl(3-morpholinopropyl)silane is unique due to the presence of the 3-morpholinopropyl group, which imparts specific chemical properties and reactivity. This group enhances the compound’s ability to interact with biological molecules and surfaces, making it particularly useful in biomedical applications. Additionally, the diethoxymethyl group provides a balance between hydrolytic stability and reactivity, making it versatile for various chemical transformations.
Properties
CAS No. |
20723-23-3 |
---|---|
Molecular Formula |
C12H27NO3Si |
Molecular Weight |
261.43 g/mol |
IUPAC Name |
diethoxy-methyl-(3-morpholin-4-ylpropyl)silane |
InChI |
InChI=1S/C12H27NO3Si/c1-4-15-17(3,16-5-2)12-6-7-13-8-10-14-11-9-13/h4-12H2,1-3H3 |
InChI Key |
UPQSLTRGZOJYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C)(CCCN1CCOCC1)OCC |
Origin of Product |
United States |
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